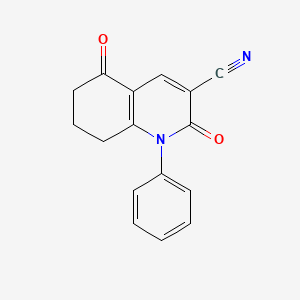
N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a phenylpropyl group and a phenylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Phenylpropyl Group: The piperidine ring can be alkylated with a phenylpropyl halide under basic conditions.
Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to receptors or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylamide
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylhydrazide
Uniqueness
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C25H28N4O |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O/c30-25(26-15-7-10-20-8-3-1-4-9-20)22-13-16-29(17-14-22)24-18-23(27-19-28-24)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19,22H,7,10,13-17H2,(H,26,30) |
InChIキー |
CWTZLNSYPSJCMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268555.png)
![4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268563.png)


![methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B11268590.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11268596.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268602.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide](/img/structure/B11268604.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11268616.png)
![1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one](/img/structure/B11268624.png)
![3-(3-fluorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268627.png)
